3-((1H-Imidazol-4-yl)methyl)cyclohexanamine
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Overview
Description
Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- is a compound that features a cyclohexane ring bonded to an amine group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- typically involves the formation of the imidazole ring followed by its attachment to the cyclohexanamine moiety. One common method for synthesizing imidazoles is the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions would be optimized for yield and purity, taking into account the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring.
Substitution: The amine group and the imidazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the cyclohexane or imidazole rings.
Scientific Research Applications
Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole: The parent compound of the imidazole ring, used in various chemical reactions.
Cyclohexylamine: Contains a cyclohexane ring bonded to an amine group, used in the synthesis of other compounds.
Uniqueness
Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- is unique due to the combination of the cyclohexane ring, amine group, and imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h6-9H,1-5,11H2,(H,12,13) |
InChI Key |
RUTVBNZKTLLLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)CC2=CN=CN2 |
Origin of Product |
United States |
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